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molecular formula C8H9ClN2O2 B1321581 Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate CAS No. 188781-08-0

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Cat. No. B1321581
M. Wt: 200.62 g/mol
InChI Key: XJNJPQSXRUJCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05852028

Procedure details

The title compound was prepared as described in Example 18, but employing a solution of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (0.08 g, 0.39 mmol) and hydrazine (0.06 g, 2.0 mmol) in THF (7.8 mL) resulting in a 93% yielded (0.07 g); 1HNMR (CDCl3) δ 8.86 (s, 1H), 6.64 (bs, 1H), 4.33 (q, 2H), 2.70 (s, 3H), 1.38 (t, 3H).
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step Two
Name
Quantity
7.8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][N:3]=1.[NH2:14][NH2:15]>C1COCC1>[NH:14]([C:2]1[N:7]=[C:6]([CH3:8])[C:5]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][N:3]=1)[NH2:15]

Inputs

Step One
Name
Quantity
0.08 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)C)C(=O)OCC
Step Two
Name
Quantity
0.06 g
Type
reactant
Smiles
NN
Step Three
Name
Quantity
7.8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a 93%
CUSTOM
Type
CUSTOM
Details
yielded (0.07 g)

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC=C(C(=N1)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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